Sudan III

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Sudan III in Histology

Sudan III is a vital tool in histological staining, particularly for visualizing lipids in tissues. Its lipophilic (fat-loving) properties allow it to selectively stain triglycerides and other neutral fats within cells. This makes it especially useful for studying tissues rich in fat, such as adipose tissue, adrenal glands, and liver.()

- Identifying Triglyceride Accumulation: Researchers can leverage Sudan III staining to identify and quantify the accumulation of triglycerides within cells. This is valuable in studies on obesity, fatty liver disease, and other conditions associated with abnormal fat metabolism. ()

- Differentiating Lipid Types: While Sudan III primarily stains neutral fats, it can also stain some phospholipids and cholesterol esters under specific conditions. By combining Sudan III with other histological stains, researchers can gain a more comprehensive understanding of the different types of lipids present within a tissue sample. ()

Sudan III beyond Histology

The applications of Sudan III extend beyond the realm of histology. Its unique properties make it an attractive candidate for various scientific research endeavors:

- Sensor Development: Sudan III's chemical structure allows it to interact with specific molecules through hydrogen bonding. Researchers are exploring its potential in developing optical sensors for detecting environmental pollutants or gases like carbon dioxide and sulfur dioxide. ()

- Material Science: The chromophoric properties of Sudan III, meaning it absorbs light of certain wavelengths, make it a potential candidate for developing new photonic or optical materials. Researchers are investigating its use in designing optical sensors or other light-based technologies. ()

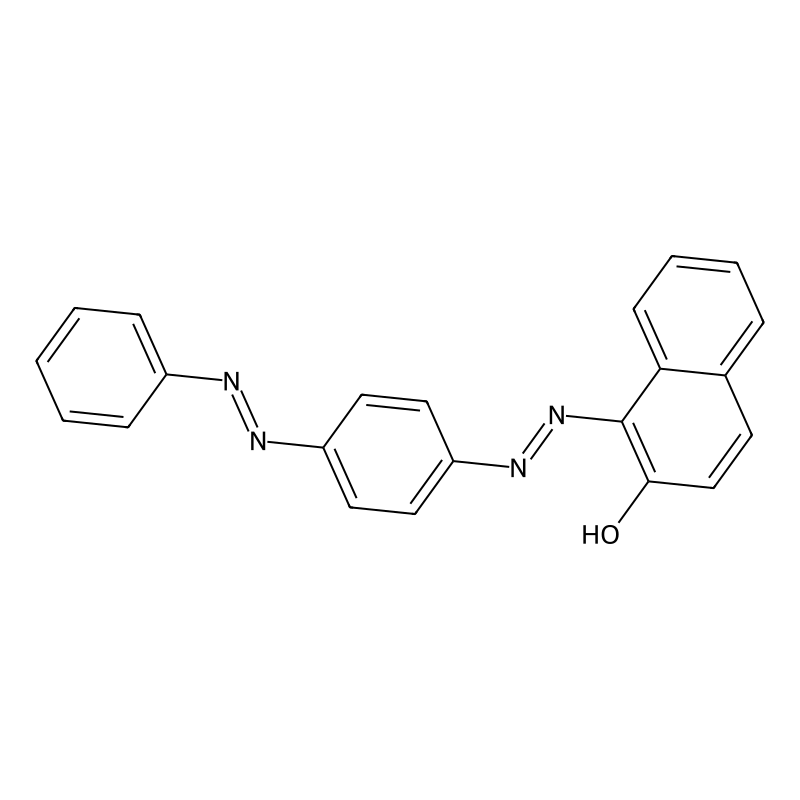

Sudan III is a lysochrome (fat-soluble dye) belonging to the diazo dye family, chemically represented as C22H16N4O. It is structurally related to azobenzene and is characterized by its reddish-brown crystalline form. This compound is primarily utilized for staining lipids, triglycerides, and lipoproteins in biological samples. Its solubility in nonpolar solvents makes it an effective agent for identifying and quantifying fats in various contexts, including medical diagnostics and research applications .

Sudan III's primary mechanism of action in scientific research lies in its fat solubility. Due to this property, Sudan III selectively stains neutral lipids (triglycerides) within tissues []. This staining allows researchers to visualize and identify fat distribution and accumulation in biological samples, particularly in frozen tissue sections [].

Sudan III exhibits specific chemical behaviors when interacting with lipids. It binds selectively to nonpolar substances, producing a red coloration that indicates the presence of triglycerides. In laboratory settings, Sudan III can be used in tests to diagnose conditions like steatorrhea, where excess fat is present in feces. The staining process involves dissolving a sample in saline, adding acetic acid to hydrolyze insoluble salts of fatty acids, and then applying Sudan III to visualize lipid content .

Additionally, Sudan III undergoes color changes when exposed to certain reagents. For instance, it shifts from orange to blue upon contact with concentrated sulfuric acid, indicating its potential for use in chemical analysis .

The synthesis of Sudan III typically involves the diazotization of an aromatic amine followed by coupling with naphthol. The general steps include:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling: The diazonium salt is then reacted with 2-naphthol under alkaline conditions to yield Sudan III.

This method allows for the production of high-purity dye suitable for various applications .

Sudan III has diverse applications across several fields:

- Biological Staining: Used extensively for staining lipids in histological samples.

- Fuel Dyeing: Mandated by regulatory bodies like the Internal Revenue Service and the Environmental Protection Agency in the United States to mark low-taxed heating oil and high-sulfur fuels.

- Diagnostic Testing: Employed in clinical settings to assess fat content in fecal samples as part of steatorrhea diagnosis .

Research indicates that Sudan III can interact with various chiral surfactants, leading to changes in its optical properties. For instance, it has been shown to exhibit induced circular dichroism when solubilized in aqueous micellar solutions of chiral surfactants . Additionally, studies have highlighted its potential toxicological effects, including lipoic peroxidation and protein oxidation, raising concerns about its long-term biological impact .

Sudan III shares similarities with several other dyes used for lipid staining and analysis. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Main Use | Unique Features |

|---|---|---|---|

| Sudan I | Azo dye | Lipid staining | Less commonly used; more toxic |

| Sudan IV | Azo dye | Lipid staining | More soluble than Sudan III |

| Oil Red O | Azo dye | Lipid staining | Preferred over Sudan III for some applications due to better solubility |

| Sudan Black B | Azo dye | Lipid staining | Stains both lipids and proteins |

Sudan III is particularly noted for its specificity towards triglycerides and its application as a fuel dye, which differentiates it from other similar compounds . Its unique properties make it valuable not only in biological research but also in industrial applications.

High Performance Liquid Chromatography Applications

High Performance Liquid Chromatography represents the most widely adopted analytical technique for Sudan III detection and quantification in complex food matrices [1] [2] [3]. The technique demonstrates exceptional versatility with detection limits ranging from 0.1 to 15.0 microgram per kilogram and recovery percentages between 77.2% and 98.0% [1]. Chromatographic separation is typically achieved on reversed-phase carbon eighteen columns with gradient elution systems employing acetonitrile and water mobile phases [4] [1].

The analytical methodology involves sample extraction using acetonitrile followed by cleanup procedures utilizing carbon eighteen solid-phase extraction columns [1]. Detection is commonly performed at wavelengths of 478 nanometers, 510 nanometers, or 520 nanometers using diode array detection [4] [1] [2]. Analysis times generally range from 15 to 25 minutes, providing efficient throughput for routine analytical applications [1] [2].

Method validation studies have demonstrated excellent linearity with correlation coefficients exceeding 0.995 across concentration ranges from 0.002% to 4.0% [2]. The limit of quantification values for Sudan III typically range from 8.04 to 54.29 microgram per milligram, depending on the specific analytical conditions and matrix complexity [2].

Gas Chromatography-Mass Spectrometry Methodologies

Gas Chromatography-Mass Spectrometry provides highly sensitive and specific analysis of Sudan III, particularly following chemical derivatization procedures [5] [6]. The technique employs trimethylsilylation derivatization to improve chromatographic properties and enhance mass spectrometric detection sensitivity [5] [6]. Detection limits achieved range from 2.0 to 4.2 microgram per kilogram with recovery percentages between 79.8% and 95.7% [4].

Comprehensive impurity profiling studies using Gas Chromatography-Mass Spectrometry have identified 24 impurities in commercial Sudan III dyes, classified primarily as phenylazo and naphtholazo analogs [5] [6]. The analytical approach involves sample derivatization with trimethylsilyl reagents to facilitate gas chromatographic separation of polar compounds [5] [4].

Alternative screening methodologies have been developed utilizing chemical reduction of Sudan III to corresponding amine products prior to Gas Chromatography-Mass Spectrometry analysis [7]. This indirect analytical approach provides apparent recovery values of 51.3% for Sudan III with relative standard deviations of 20.3% [7].

Thin Layer Chromatography Protocols

Thin Layer Chromatography offers a cost-effective and rapid screening technique for Sudan III detection in various food matrices [8] [9] [10]. The technique demonstrates detection limits of 5 milligram per kilogram based on visual evaluation of colored spots under normal light conditions [10]. Analysis employs benzene, hexane, and acetic acid solvent systems in ratios of 40:60:2 for optimal separation [10].

Sample preparation involves extraction with acetonitrile followed by filtration and application to silica gel thin layer chromatography plates [8] [10]. The chromatographic development time is approximately 1.5 hours, with results expressed as retention factor values and relative retention factor values [10].

Performance evaluation studies using internal standard procedures have demonstrated relative retention factor values approaching unity for spiked samples, confirming method reliability [10]. The technique provides effective qualitative screening capabilities for Sudan III in chili powder, palm oil, and similar matrices [8] [9] [10].

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Fragmentation Mechanisms

Sudan III exhibits characteristic fragmentation patterns under electrospray ionization conditions in positive ion mode [11] [12]. The molecular ion signal appears at mass-to-charge ratio 353, corresponding to the protonated molecular ion of Sudan III [11]. The primary fragmentation pathway involves azo bond cleavage, producing a base peak at mass-to-charge ratio 77 with collision energy of 28 electron volts [11].

Quantitative analysis employs the transition from mass-to-charge ratio 353 to 120 with collision energy of 23 electron volts, while confirmation utilizes the transition to mass-to-charge ratio 196 at identical collision energy [11]. Additional fragment ions include mass-to-charge ratio 156, which represents a common fragment resulting from carbon-nitrogen bond cleavage with hydrogen transfer to form a radical cation of the type carbon ten hydrogen eight nitrogen two [11].

The fragmentation intensity pattern shows that Sudan III exhibits lower relative intensity for hydroxyl radical loss compared to Sudan I and Sudan II, with fragment intensities below 10% for such transitions [11]. This characteristic fragmentation behavior provides specific identification capabilities for Sudan III in complex analytical matrices.

Atmospheric Pressure Chemical Ionization Patterns

Atmospheric Pressure Chemical Ionization provides complementary fragmentation information for Sudan III structural elucidation [12] [13]. The technique demonstrates similar fragmentation pathways to electrospray ionization, with characteristic neutral losses and fragment ion formation patterns [12]. The understanding of fragmentation mechanisms enables correlation between functional groups and specific fragmentation patterns [12] [13].

Multistage tandem mass spectrometry measurements using ion trap analyzers provide detailed structural information through sequential fragmentation experiments [12]. The effects of various functional groups on fragmentation behavior follow predictable patterns, with azo groups showing specific cleavage characteristics [12] [13].

Surface-Enhanced Raman Spectroscopy Applications

Nanoparticle Substrate Development

Surface-Enhanced Raman Spectroscopy utilizing silver nanoparticles provides rapid and sensitive detection of Sudan III with enhancement factors ranging from 10⁴ to 10⁶ [14] [15] [16]. Detection limits achieved range from 0.1 to 0.6 milligram per liter depending on substrate design and experimental conditions [14] [16]. Gold-silver core-shell nanoparticles demonstrate superior performance with enhancement factors reaching 10⁵ to 10⁷ and detection limits of 0.1 to 0.4 milligram per liter [15].

Functionalized paper-based substrates incorporating gold nanorods and mono-6-thio-cyclodextrin demonstrate enhanced selectivity for hydrophobic molecules including Sudan III [17]. These substrates achieve detection limits of 0.1 micromolar for Sudan III with stability exceeding 90 days in ambient conditions [17]. The cyclodextrin modification provides inclusion complex formation capabilities for capturing hydrophobic target molecules [17].

Enzymatically generated silver nanoparticles with hydrophobic surface modifications enable detection of water-insoluble Sudan III in complex food matrices [14]. The approach demonstrates successful application to spiked paprika extracts with minimal sample preparation requirements [14].

Detection Mechanisms and Sensitivity

The Surface-Enhanced Raman Spectroscopy detection mechanism for Sudan III relies on electromagnetic field enhancement at nanoparticle surfaces combined with chemical enhancement through molecule-substrate interactions [15] [16]. Principal component analysis enables discrimination between structurally similar Sudan dyes in complex food matrices [15].

Optimal nanoparticle dimensions for Sudan III detection include core-shell particles with diameters of 73 ± 6 nanometers and silver shell thickness of 27 ± 2 nanometers [15]. These parameters provide maximum enhancement efficiency while maintaining substrate stability and reproducibility [15].

Spectrophotometric Calibration Models

Ultraviolet-Visible Spectroscopy Calibration

Ultraviolet-visible spectrophotometric analysis of Sudan III employs maximum absorption wavelengths at 503 nanometers in various organic solvents [18] [19]. Linear calibration ranges extend from 0.025 to 50 parts per million with correlation coefficients between 0.995 and 0.999 [19]. Detection limits of 0.025 parts per million are achievable using standard addition methodologies to compensate for matrix effects [19].

Solvent selection significantly influences spectroscopic properties, with absorption peak positions varying between 254-362 nanometers in hexane, 264-364 nanometers in acetonitrile, and 258-348 nanometers in ethanol [18]. These spectral variations provide guidance for wavelength selection in quantitative applications [18].

Standard addition calibration protocols utilize both single-point and multiple-point approaches for matrix interference compensation [19]. Multiple-point standard addition demonstrates superior reliability due to random error minimization compared to single-point methodologies [19].

Fluorescence Spectroscopy Applications

Fluorescence-based detection systems for Sudan III employ quantum dot sensors with detection limits ranging from 0.03 to 3.33 nanogram per milliliter [20] [21]. Cesium lead bromide perovskite quantum dots demonstrate effective fluorescence quenching in the presence of Sudan III, providing quantitative correlation with analyte concentration [21].

The fluorescence quenching mechanism follows the relationship: efficiency equals (fluorescence initial minus fluorescence final) divided by fluorescence initial, with linear correlation to logarithmic Sudan III concentration [20] [21]. Calibration equations demonstrate correlation coefficients exceeding 0.995 across concentration ranges from 0.1 to 2000 nanogram per milliliter [21].

Optimization parameters for fluorescence detection include solvent selection (n-hexane), temperature control (25 degrees Celsius), and incubation time (4 minutes) [21]. These conditions provide stable and reproducible analytical responses for Sudan III quantification [21].

Chemometric Modeling Approaches

Artificial neural network modeling enables multivariate calibration for Sudan III analysis in complex matrices with overlapping spectral interference [22]. The approach utilizes full spectrum information from 205 to 800 nanometers to compensate for matrix complexity and analyte interactions [22].

Principal Component Regression and Partial Least Squares Regression provide alternative chemometric approaches for Sudan III quantification [22]. These methodologies demonstrate correlation coefficients between 0.988 and 0.998 with detection limits ranging from 0.3 to 0.5 milligram per liter [22].

Optimal experimental design protocols ensure efficient calibration set construction for neural network training and validation [22]. The approaches utilize 75% of prepared mixtures for model development with remaining samples reserved for independent validation [22].

Sample Preparation Protocols for Complex Matrices

Extraction Methodologies for Fatty Food Matrices

Complex fatty food matrices require specialized extraction and cleanup procedures to achieve effective Sudan III recovery [23] [24] [25]. Acetonitrile extraction followed by transesterification and silica gel solid-phase extraction provides effective fat removal while maintaining analyte recovery [25]. The transesterification process converts triglycerides to fatty acid methyl esters, enabling selective removal through chromatographic separation [25].

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocols demonstrate effective performance for Sudan III analysis in spice matrices [23] [26]. The methodology involves acetonitrile extraction with subsequent cleanup using primary secondary amine sorbent or alternative cleanup approaches [23] [26]. Recovery percentages range from 60% to 95% depending on matrix complexity and analyte concentration [23].

Oil and oleoresin samples present particular analytical challenges due to high lipid content and intense coloration [27]. Solid-phase extraction using silica cartridges provides effective cleanup, although recovery of polyphenolic compounds may be reduced to approximately 50% [27]. Alternative cleanup approaches include gel permeation chromatography for specialized applications [25].

Matrix Effect Mitigation Strategies

Matrix-matched calibration represents the most effective approach for compensating matrix effects in Sudan III analysis [28] [29] [24]. The technique involves preparation of calibration standards in blank matrix extracts to account for ionization suppression or enhancement effects [24]. Recovery studies demonstrate that matrix effects generally remain within ± 10% when appropriate matrix-matched standards are employed [24].

Standard addition methodologies provide alternative matrix effect compensation for spectroscopic techniques [19] [30]. The approach involves spiking unknown samples with known analyte concentrations to determine matrix-specific response factors [19]. Both single-point and multiple-point standard addition protocols demonstrate effectiveness for Sudan III analysis [19].

Two-dimensional liquid chromatography with automated online sample preparation eliminates manual cleanup requirements while providing effective matrix interference removal [31] [32]. The technique employs partial separation in the first dimension followed by peak cutting and secondary separation for final quantification [31] [32].

Solid Phase Extraction Optimization

Carbon eighteen solid-phase extraction provides effective cleanup for Sudan III analysis in most food matrices [4] [1] [33]. The approach typically employs acetonitrile extraction followed by cartridge conditioning, sample loading, washing, and elution steps [33]. Recovery percentages generally range from 79.8% to 95.7% with relative standard deviations below 5% [4].

Silica gel solid-phase extraction demonstrates particular effectiveness for fatty sample cleanup, although optimization of elution conditions is critical for quantitative recovery [25] [27]. Increasing elution volume or acetonitrile percentage improves recovery but may compromise cleanup efficiency [27].

Oasis Hydrophilic-Lipophilic Balance cartridges provide versatile cleanup capabilities for diverse matrix types [33]. The mixed-mode sorbent demonstrates effective retention and elution characteristics for Sudan III across various sample types [33].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 174 of 250 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 76 of 250 companies with hazard statement code(s):;

H315 (98.68%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (43.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (55.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (55.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Dates

2: Gasparin FRS, Carreño FO, Mewes JM, Gilglioni EH, Pagadigorria CLS, Natali MRM, Utsunomiya KS, Constantin RP, Ouchida AT, Curti C, Gaemers IC, Elferink RPJO, Constantin J, Ishii-Iwamoto EL. Sex differences in the development of hepatic steatosis in cafeteria diet-induced obesity in young mice. Biochim Biophys Acta. 2018 Jul;1864(7):2495-2509. doi: 10.1016/j.bbadis.2018.04.004. Epub 2018 Apr 10. PubMed PMID: 29653185.

3: Asano N, Hampel U, Garreis F, Schröder A, Schicht M, Hammer CM, Paulsen F. Differentiation Patterns of Immortalized Human Meibomian Gland Epithelial Cells in Three-Dimensional Culture. Invest Ophthalmol Vis Sci. 2018 Mar 1;59(3):1343-1353. doi: 10.1167/iovs.17-23266. PubMed PMID: 29625457.

4: Song YZ, Zhang XX, Liu JJ, Fang F, Wu ZY. Electrokinetic stacking of electrically neutral analytes with paper-based analytical device. Talanta. 2018 May 15;182:247-252. doi: 10.1016/j.talanta.2018.01.090. Epub 2018 Feb 2. PubMed PMID: 29501148.

5: Wu M, Li P, Zhu Q, Wu M, Li H, Lu F. Functional paper-based SERS substrate for rapid and sensitive detection of Sudan dyes in herbal medicine. Spectrochim Acta A Mol Biomol Spectrosc. 2018 May 5;196:110-116. doi: 10.1016/j.saa.2018.02.014. Epub 2018 Feb 6. PubMed PMID: 29438940.

6: Ju J, Huang Q, Sun J, Jin Y, Ma W, Song X, Sun H, Wang W. Correlation between PPAR-α methylation level in peripheral blood and inflammatory factors of NAFLD patients with DM. Exp Ther Med. 2018 Feb;15(2):1474-1478. doi: 10.3892/etm.2017.5530. Epub 2017 Nov 21. PubMed PMID: 29434731; PubMed Central PMCID: PMC5774500.

7: Farahzadi R, Fathi E, Mesbah-Namin SA, Zarghami N. Zinc sulfate contributes to promote telomere length extension via increasing telomerase gene expression, telomerase activity and change in the TERT gene promoter CpG island methylation status of human adipose-derived mesenchymal stem cells. PLoS One. 2017 Nov 16;12(11):e0188052. doi: 10.1371/journal.pone.0188052. eCollection 2017. PubMed PMID: 29145503; PubMed Central PMCID: PMC5690675.

8: Bazregar M, Rajabi M, Yamini Y, Arghavani-Beydokhti S, Asghari A. Centrifugeless dispersive liquid-liquid microextraction based on salting-out phenomenon followed by high performance liquid chromatography for determination of Sudan dyes in different species. Food Chem. 2018 Apr 1;244:1-6. doi: 10.1016/j.foodchem.2017.10.006. Epub 2017 Oct 4. PubMed PMID: 29120756.

9: Liu X, Qi X, Zhang L. 3D hierarchical magnetic hollow sphere-like CuFe(2)O(4) combined with HPLC for the simultaneous determination of Sudan I-IV dyes in preserved bean curd. Food Chem. 2018 Feb 15;241:268-274. doi: 10.1016/j.foodchem.2017.08.113. Epub 2017 Sep 1. PubMed PMID: 28958528.

10: Kaplas T, Matikainen A, Nuutinen T, Suvanto S, Vahimaa P, Svirko Y. Scalable fabrication of the graphitic substrates for graphene-enhanced Raman spectroscopy. Sci Rep. 2017 Aug 17;7(1):8561. doi: 10.1038/s41598-017-09308-9. PubMed PMID: 28819192; PubMed Central PMCID: PMC5561221.

11: Sun J, Jin J, Beger RD, Cerniglia CE, Chen H. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. J Ind Microbiol Biotechnol. 2017 Oct;44(10):1471-1481. doi: 10.1007/s10295-017-1970-8. Epub 2017 Aug 7. PubMed PMID: 28786013; PubMed Central PMCID: PMC5863239.

12: Li Y, Wang A, Bai Y, Wang S. Acriflavine-immobilized eggshell membrane as a new solid-state biosensor for Sudan I-IV detection based on fluorescence resonance energy transfer. Food Chem. 2017 Dec 15;237:966-973. doi: 10.1016/j.foodchem.2017.06.050. Epub 2017 Jun 8. PubMed PMID: 28764093.

13: Du SH, Zhang F, Yu YG, Chen CX, Wang HJ, Li DR. Sudden infant death from neonate carnitine palmitoyl transferase II deficiency. Forensic Sci Int. 2017 Sep;278:e41-e44. doi: 10.1016/j.forsciint.2017.06.020. Epub 2017 Jun 27. PubMed PMID: 28739175.

14: Bentahir Y, Elmarhoum S, Salghi R, Algarra M, Ríos A, Zougagh M. Dispersed synthesis of uniform Fe3O4 magnetic nanoparticles via in situ decomposition of iron precursor along cotton fibre for Sudan dyes analysis in food samples. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Nov;34(11):1853-1862. doi: 10.1080/19440049.2017.1357840. Epub 2017 Aug 8. PubMed PMID: 28722538.

15: Kumar P, Sakla R, Ghosh A, Jose DA. Reversible Colorimetric Sensor for Moisture Detection in Organic Solvents and Application in Inkless Writing. ACS Appl Mater Interfaces. 2017 Aug 2;9(30):25600-25605. doi: 10.1021/acsami.7b05335. Epub 2017 Jul 18. PubMed PMID: 28685565.

16: Weisz A, James IC, Tae CJ, Ridge CD, Ito Y. Determination of Sudan I and a newly synthesized Sudan III positional isomer in the color additive D&C Red No. 17 using high-performance liquid chromatography. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Nov;34(11):1831-1841. doi: 10.1080/19440049.2017.1347285. Epub 2017 Jul 12. PubMed PMID: 28665764.

17: Camargo RDS, Puccini C, Forti LC, de Matos CAO. Allogrooming, Self-Grooming, and Touching Behavior: Contamination Routes of Leaf-Cutting Ant Workers Using a Fat-Soluble Tracer Dye. Insects. 2017 Jun 9;8(2). pii: E59. doi: 10.3390/insects8020059. PubMed PMID: 28598375; PubMed Central PMCID: PMC5492073.

18: Wang T, Teng S, Zhang Y, Wang F, Ding H, Guo L. Role of mesenchymal stem cells on differentiation in steroid-induced avascular necrosis of the femoral head. Exp Ther Med. 2017 Feb;13(2):669-675. doi: 10.3892/etm.2016.3991. Epub 2016 Dec 22. PubMed PMID: 28352349; PubMed Central PMCID: PMC5348717.

19: Teng Y, Zhou Q. Adsorption behavior of Sudan I-IV on a coastal soil and their forecasted biogeochemical cycles. Environ Sci Pollut Res Int. 2017 Apr;24(11):10749-10758. doi: 10.1007/s11356-017-8723-0. Epub 2017 Mar 11. PubMed PMID: 28285350.

20: Benmassaoud Y, Villaseñor MJ, Salghi R, Jodeh S, Algarra M, Zougagh M, Ríos Á. Magnetic/non-magnetic argan press cake nanocellulose for the selective extraction of sudan dyes in food samples prior to the determination by capillary liquid chromatograpy. Talanta. 2017 May 1;166:63-69. doi: 10.1016/j.talanta.2017.01.041. Epub 2017 Jan 14. PubMed PMID: 28213259.